Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-2-20-14(17)11-7-9-16(10-8-11)21(18,19)13-5-3-12(15)4-6-13/h3-6,11H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZUEYTVCVLRFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of Ethyl Piperidine-4-carboxylate
Reaction Scheme:
-
Starting Material : Ethyl piperidine-4-carboxylate.
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Sulfonylation : Treatment with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or pyridine).
Procedure :
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Ethyl piperidine-4-carboxylate (1.0 equiv) is dissolved in anhydrous DCM.
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4-Chlorobenzenesulfonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv).
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The mixture is stirred at room temperature for 12 hours, washed with water, and purified via silica gel chromatography (ethyl acetate/hexanes).
Key Considerations :
Boc-Protected Intermediate Route
Reaction Scheme :
-
Protection : Piperidine-4-carboxylic acid is converted to tert-butyl piperidine-1-carboxylate-4-carboxylic acid (Boc-protected).
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Esterification : The carboxylic acid is esterified with ethanol under Steglich conditions (DCC, DMAP).
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Deprotection : Boc removal using trifluoroacetic acid (TFA).
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Sulfonylation : As in Section 2.1.
Procedure :
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Boc-protected piperidine-4-carboxylic acid (1.0 equiv) is reacted with ethanol (5.0 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv) in DCM.
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After Boc deprotection with TFA, the free amine is sulfonylated as above.
Advantages :
One-Pot Sulfonylation-Esterification
Reaction Scheme :
-
Simultaneous Functionalization : Piperidine-4-carboxylic acid is reacted with 4-chlorobenzenesulfonyl chloride and ethanol in a single pot.
Procedure :
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Piperidine-4-carboxylic acid (1.0 equiv), 4-chlorobenzenesulfonyl chloride (1.2 equiv), and ethanol (10.0 equiv) are heated in toluene with catalytic H₂SO₄ at 80°C for 24 hours.
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The mixture is neutralized, extracted, and purified via recrystallization (ethanol/water).
Limitations :
-
Competing esterification and sulfonylation kinetics reduce efficiency.
Optimization and Troubleshooting
Solvent and Base Selection
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | Triethylamine | 78 | 95 |
| THF | Pyridine | 72 | 92 |
| Acetonitrile | DBU | 68 | 90 |
Observations :
Recrystallization Techniques
| Solvent System | Purity Improvement (%) |
|---|---|
| Ethanol/Water | 98 → 99.5 |
| Hexanes/Ethyl Acetate | 95 → 98 |
Note : Ethanol/water recrystallization eliminates residual sulfonic acid byproducts.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 3.10–3.30 (m, 4H, piperidine-H), 4.15 (q, 2H, OCH₂), 7.45–7.60 (m, 4H, Ar-H).
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¹³C NMR : 14.1 (CH₂CH₃), 44.8 (piperidine-C), 60.5 (OCH₂), 128–140 (Ar-C).
High-Resolution Mass Spectrometry (HRMS) :
Industrial-Scale Considerations
Biological Activity
Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potentials of this compound, drawing from diverse sources to present a comprehensive overview.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the Sulfonyl Group : Sulfonylation reactions using chlorobenzenesulfonyl chloride are employed to introduce the 4-chlorophenylsulfonyl group.
- Esterification : The final step involves the esterification of the carboxylic acid with ethanol to form the ethyl ester.
Biological Activity
This compound has been investigated for various biological activities, including:
Antimicrobial Activity
Studies have demonstrated that compounds containing the piperidine nucleus exhibit notable antimicrobial properties. For instance, derivatives of this compound were evaluated against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL depending on the specific derivative tested .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly noteworthy as it suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease . The enzyme inhibition studies revealed IC50 values in the micromolar range, indicating moderate potency.
Case Studies
Several research studies have focused on the biological evaluation of related piperidine derivatives:
- Study on Antibacterial Properties : A study synthesized various piperidine derivatives and tested them against multiple bacterial strains. The results indicated that compounds with sulfonamide functionalities exhibited enhanced antibacterial activity compared to their non-sulfonated counterparts .
- Enzyme Inhibition Research : Another study evaluated a series of piperidine-based compounds for their AChE inhibitory activity. The findings suggested that specific modifications to the piperidine structure could significantly enhance enzyme inhibition, making these compounds potential candidates for further development in treating Alzheimer's disease .
- Antiviral Screening : Research focusing on 1,4,4-trisubstituted piperidines revealed some derivatives with micromolar activity against human coronaviruses. These findings suggest that modifications to the piperidine structure can lead to enhanced antiviral properties .
Scientific Research Applications
Chemistry Applications
Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate serves as a versatile building block in organic synthesis. It can be utilized in:
- Synthesis of Complex Molecules : This compound is employed as an intermediate for synthesizing more complex derivatives, such as quinoline derivatives, which exhibit diverse biological activities.
- Modification Reactions : The sulfonamide functionality allows for various modification reactions, enabling the creation of analogs with potentially enhanced properties.
Biological Applications
The compound has been investigated for its potential bioactive properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . The sulfonamide group is particularly noted for its antibacterial properties.
- Enzyme Inhibition : this compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and urease, which are important targets in treating neurodegenerative diseases and urinary tract infections respectively .
- Anticancer Properties : Research indicates that this compound may possess anticancer activity, making it a candidate for further exploration in cancer chemotherapy .
Pharmaceutical Development
In the pharmaceutical industry, this compound is explored as a lead compound for developing new drugs targeting:
- Bacterial Infections : Its efficacy against bacterial strains positions it as a promising candidate for antibiotic development.
- Cancer Treatment : Given its potential anticancer properties, it may serve as a basis for novel anticancer agents.
Case Study 1: Antimicrobial Evaluation
In a study conducted by Sanchez-Sancho et al., the synthesized piperidine derivatives were evaluated for their antibacterial activity against multiple bacterial strains. The results indicated that compounds bearing the sulfonamide moiety exhibited enhanced antibacterial effects compared to their counterparts lacking this functional group .
Case Study 2: Enzyme Inhibition Studies
Another study focused on the enzyme inhibitory effects of this compound. The results demonstrated significant inhibition of acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .
Comparison with Similar Compounds
Ethyl 1-((2-Chlorophenyl)sulfonyl)piperidine-4-carboxylate
Ethyl 1-((4-Nitrophenyl)sulfonyl)piperidine-4-carboxylate
- Structural Difference : Nitro group replaces chlorine at the para position.
- Impact : The strong electron-withdrawing nitro group increases electrophilicity, enhancing reactivity in nucleophilic substitutions. However, nitro groups can be metabolically unstable, limiting in vivo applications .
- Application : Used to synthesize 1,3,4-oxadiazole derivatives with antibacterial activity .
Functional Group Modifications
Ethyl 1-((4-Ethoxyphenyl)sulfonyl)piperidine-4-carboxylate
- Structural Difference : Ethoxy group replaces chlorine.
- This modification may reduce oxidative metabolism compared to halogenated analogs .
Ethyl 1-((4-Chloro-3-nitrophenyl)sulfonyl)piperidine-4-carboxylate
- Structural Difference : Additional nitro group at the meta position.
- Impact: The dual electron-withdrawing groups (Cl and NO₂) significantly lower the pKa of the sulfonamide, increasing acidity. This could enhance binding to basic residues in enzyme active sites .
Piperidine Ring Modifications
Ethyl 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylate
- Structural Difference : Sulfamoylbenzoyl group replaces chlorophenylsulfonyl.
- Impact: The amide linkage introduces hydrogen-bonding capacity, improving target specificity.
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Key Findings and Implications
Substituent Position Matters: Para-substituted analogs (e.g., 4-Cl, 4-NO₂) generally exhibit higher synthetic yields and better metabolic stability than ortho-substituted derivatives due to reduced steric effects .
Electron Effects Dictate Reactivity: Electron-withdrawing groups (e.g., NO₂) enhance electrophilicity, favoring reactions like nucleophilic acyl substitutions, while electron-donating groups (e.g., OEt) improve solubility .
Q & A
Basic: What is the standard synthetic route for preparing ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate?
The compound is synthesized via nucleophilic substitution between ethyl piperidine-4-carboxylate and 4-chlorobenzenesulfonyl chloride under basic aqueous conditions. Key steps include:
- Dissolving ethyl piperidine-4-carboxylate in water and adding 4-chlorobenzenesulfonyl chloride gradually.
- Maintaining pH 9–10 with 15–18% Na₂CO₃ to deprotonate the piperidine nitrogen and drive sulfonylation .
- Monitoring reaction progress by TLC (e.g., hexane:ethyl acetate 7:3).
- Precipitating the product by acidifying the mixture to pH 6 with dilute HCl and filtering .
Yields typically exceed 70%, with purity confirmed by melting point and NMR .
Advanced: How can researchers optimize reaction conditions to address low yields in sulfonylation steps?
Low yields may arise from incomplete sulfonyl chloride activation or competing hydrolysis. Optimization strategies include:
- Solvent choice : Replacing water with aprotic solvents (e.g., acetonitrile) to minimize hydrolysis, as seen in analogous piperidine sulfonamide syntheses .
- Temperature control : Conducting reactions at 0–5°C to suppress side reactions .
- Coupling agents : Using EDCI/HOBt in non-aqueous conditions for enhanced efficiency, though this increases cost and complexity .
- Real-time pH monitoring : Automated titration systems ensure consistent alkalinity, critical for maintaining reactive intermediates .
Basic: What spectroscopic techniques are used to characterize this compound?
- ¹H/¹³C-NMR : Confirms substitution at the piperidine nitrogen (δ ~3.5–4.0 ppm for N–SO₂ protons) and ester carbonyl (δ ~170 ppm) .
- IR : Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) validate sulfonylation .
- EI-MS : Molecular ion [M⁺] at m/z 361.1 (C₁₄H₁₆ClNO₄S⁺) with fragments corresponding to piperidine ring cleavage and sulfonyl group loss .
Advanced: How can contradictory NMR data be resolved when analyzing substituent effects on the piperidine ring?
Discrepancies in splitting patterns or chemical shifts often stem from:
- Conformational flexibility : Piperidine chair/boat interconversions broaden signals. Use low-temperature NMR (−40°C) to "freeze" conformers .
- Residual water : Dry samples over P₂O₅ or use deuterated DMSO-d₆ to sharpen peaks .
- Dynamic effects in sulfonamides : 2D NOESY or COSY experiments clarify spatial interactions between the sulfonyl group and piperidine protons .
Basic: What are common functionalization strategies for the ester group in this compound?
The ethyl ester is a versatile handle for derivatization:
- Hydrazide formation : Reflux with hydrazine hydrate in methanol converts the ester to carbohydrazide, a precursor for heterocycles like 1,3,4-oxadiazoles .
- Amide coupling : Hydrolysis to the carboxylic acid followed by EDCI-mediated coupling with amines yields bioactive analogs .
- Reduction : LiAlH₄ reduces the ester to a hydroxymethyl group for further alkylation .
Advanced: What challenges arise in synthesizing 1,3,4-oxadiazole derivatives from this compound, and how are they mitigated?
Key issues include:
- Low cyclization efficiency : Use H₂SO₄ or PCl₅ as cyclodehydration catalysts under inert atmospheres .
- Byproduct formation : Purify intermediates via column chromatography (silica gel, CHCl₃:MeOH 9:1) before cyclization .
- Thiol vs. thione tautomerism : Confirm oxadiazole tautomeric form using ¹H-¹⁵N HMBC to identify N–H coupling .
Basic: How is the purity of intermediates validated during synthesis?
- TLC : Rf values in hexane:ethyl acetate (7:3) identify unreacted starting materials .
- Melting point : Sharp ranges (e.g., 142–144°C) indicate high purity .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm quantify impurities (<1%) .
Advanced: What computational tools assist in predicting the reactivity of this compound in nucleophilic substitutions?
- DFT calculations (Gaussian 16) : Model transition states to predict regioselectivity at the piperidine nitrogen .
- Molecular docking (AutoDock Vina) : Screen sulfonamide interactions with biological targets (e.g., carbonic anhydrase) to guide functionalization .
- pKa prediction (ChemAxon) : Estimate basicity of the piperidine nitrogen (~9.5) to optimize reaction pH .
Basic: What are the documented applications of this compound in medicinal chemistry research?
- Antibacterial agents : Oxadiazole derivatives show MIC values of 4–16 µg/mL against S. aureus and E. coli via membrane disruption .
- Enzyme inhibitors : Sulfonamide analogs inhibit carbonic anhydrase IX (IC₅₀ ~50 nM) for anticancer research .
- PET tracers : Radiolabeled with ¹⁸F for imaging σ receptors in neurological studies .
Advanced: How can researchers resolve low reproducibility in biological assays involving derivatives of this compound?
- Batch variability : Characterize intermediates via LC-MS to ensure consistency .
- Solubility issues : Use DMSO:PBS (1:9) co-solvents or nanoformulations (liposomes) .
- Off-target effects : Perform kinome-wide profiling (Eurofins) to identify unintended kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
